Tetraethylenepentamine pentahydrochloride

Overview

Description

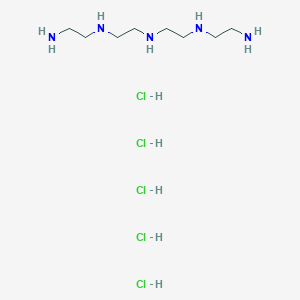

Tetraethylenepentamine pentahydrochloride is an amine salt with the chemical formula HN(CH2CH2NHCH2CH2NH2)2·5HCl. It is known for its catalytic roles in various reactions and is reported as a high-affinity copper and zinc chelator .

Mechanism of Action

Target of Action

Tetraethylenepentamine pentahydrochloride is reported as a copper-chelating agent . It has a high affinity for copper and zinc . These metals play crucial roles in various biological processes, and their homeostasis is vital for cellular growth and development .

Mode of Action

The compound interacts with its targets (copper and zinc) by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction results in the formation of a cyclic structure that effectively encapsulates the metal ion .

Pharmacokinetics

The compound’s high affinity for copper and zinc suggests that it may have good bioavailability .

Result of Action

The chelation of copper and zinc by this compound can have various molecular and cellular effects. For instance, it has been reported that in rats maintained on a copper-deficient diet containing the compound, there is regeneration of pancreatic endocrine cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of copper and zinc in the environment would be necessary for the compound to exert its chelating action . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound, although specific studies on this aspect are lacking.

Biochemical Analysis

Biochemical Properties

Tetraethylenepentamine pentahydrochloride plays a significant role in biochemical reactions. It is employed as a polyamine catalyst for the bisulfite reaction of cytosine . It interacts with enzymes, proteins, and other biomolecules in a way that it binds to the Mcl-1 protein, a regulator of apoptosis, and prevents it from binding to the genome DNA .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been reported that in rats maintained on a copper-deficient diet containing this compound, regeneration of pancreatic endocrine cells has been observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a high-affinity copper and zinc chelator , indicating that it can bind to these metal ions and influence their availability in biological systems.

Temporal Effects in Laboratory Settings

It is known that this compound has a role in the regeneration of pancreatic endocrine cells in rats .

Metabolic Pathways

Given its role as a copper and zinc chelator , it may be involved in pathways where these metal ions play a crucial role.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylenepentamine pentahydrochloride can be synthesized by reacting tetraethylenepentamine with hydrochloric acid. The reaction typically involves dissolving tetraethylenepentamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to dryness to obtain the pentahydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Tetraethylenepentamine pentahydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form lower amines.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides and other electrophiles are used under basic conditions.

Major Products

Oxidation: Amine oxides.

Reduction: Lower amines.

Substitution: Substituted amines.

Scientific Research Applications

Tetraethylenepentamine pentahydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Triethylenetetramine: Another ethyleneamine with similar chelating properties.

Diethylenetriamine: A lower homolog with fewer amine groups.

Pentaethylenehexamine: A higher homolog with more amine groups.

Uniqueness

Tetraethylenepentamine pentahydrochloride is unique due to its high affinity for copper and zinc ions, making it particularly effective in applications requiring strong metal chelation. Its multiple amine groups also provide versatility in various chemical reactions and industrial processes .

Biological Activity

Tetraethylenepentamine pentahydrochloride (TEPA) is a polyamine compound known for its chelating properties and biological activities. This article explores its biological activity, including its effects on cellular processes, applications in medical research, and potential health risks associated with exposure.

- Chemical Name : N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine, pentahydrochloride

- CAS Number : 4961-41-5

- Molecular Formula : C₈H₂₈Cl₅N₅

- Molecular Weight : 371.606 g/mol

- Melting Point : 280 °C (dec.)

TEPA exhibits a range of biological activities primarily through its ability to chelate metal ions, particularly copper. This property has significant implications in various biological processes:

- Copper Chelation : TEPA effectively binds copper ions, which can influence several biochemical pathways. For instance, it has been shown to inhibit the activation of hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator of vascular endothelial growth factor (VEGF) expression in cardiomyocytes . This inhibition suggests a potential role in managing conditions related to copper dysregulation.

- Cellular Effects : In studies involving copper-deficient rats, TEPA has been linked to the regeneration of pancreatic endocrine cells, indicating its potential therapeutic applications in diabetes management . The compound's ability to modulate cellular environments by altering metal ion availability is crucial for these regenerative processes.

1. Copper Deficiency and Pancreatic Cell Regeneration

A study demonstrated that TEPA could facilitate the neogenesis of pancreatic endocrine cells in copper-deficient rats. The results indicated that TEPA supplementation led to significant improvements in islet cell regeneration, highlighting its potential application in diabetes treatment .

2. Cardiovascular Research

In another investigation, TEPA was utilized to assess its effects on cardiac tissue subjected to oxidative stress and copper deficiency. The findings revealed that TEPA not only reduced oxidative damage but also improved overall cardiac function by modulating HIF-1α activity and subsequent VEGF expression .

Biological Activity Summary Table

| Biological Activity | Description | Implications |

|---|---|---|

| Copper Chelation | Binds copper ions, influencing various biochemical pathways | Potential therapeutic agent in conditions related to copper dysregulation |

| Cell Regeneration | Promotes regeneration of pancreatic endocrine cells | Possible treatment for diabetes mellitus |

| Cardiovascular Protection | Reduces oxidative stress and improves cardiac function | Potential use in heart disease management |

Safety and Health Risks

Despite its beneficial applications, TEPA poses several health risks:

- Acute Effects : Exposure can cause severe irritation to skin and eyes, respiratory issues, headaches, nausea, and vomiting .

- Chronic Effects : Long-term exposure may lead to genetic mutations and allergic reactions .

- Handling Precautions : Due to its corrosive nature, it is essential to handle TEPA with care, using appropriate protective equipment.

Properties

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICAQBLDJAGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28Cl5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437920 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-41-5 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety concerns regarding the use of Tetraethylenepentamine pentahydrochloride?

A: While this compound shows potential in mobilizing heavy metals and influencing pancreatic cell regeneration, there are safety concerns. Research shows that administering this compound and similar polyamines to cadmium-exposed rats led to oliguria and anuria, indicating potential kidney damage. [] This highlights the need for careful evaluation of dosage, treatment duration, and potential long-term effects in future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.